3-(4-Chlorophenyl)-1,4-dimethyl-5-phenylpyrazole
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Overview
Description
3-(4-Chlorophenyl)-1,4-dimethyl-5-phenylpyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1,4-dimethyl-5-phenylpyrazole typically involves the cyclocondensation of appropriate hydrazines with 1,3-diketones. One common method involves the reaction of 4-chlorophenylhydrazine with 1,4-dimethyl-3-phenyl-2-pyrazolin-5-one under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and automated systems may also be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1,4-dimethyl-5-phenylpyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated or nitrated pyrazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1,4-dimethyl-5-phenylpyrazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1,3,4-thiadiazole: Known for its antiviral activity.
1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazoles: Exhibits various biological activities.
Uniqueness
3-(4-Chlorophenyl)-1,4-dimethyl-5-phenylpyrazole stands out due to its unique combination of structural features and biological activities
Properties
Molecular Formula |
C17H15ClN2 |
---|---|
Molecular Weight |
282.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1,4-dimethyl-5-phenylpyrazole |
InChI |
InChI=1S/C17H15ClN2/c1-12-16(13-8-10-15(18)11-9-13)19-20(2)17(12)14-6-4-3-5-7-14/h3-11H,1-2H3 |
InChI Key |
IVRNWBVDAPDFAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=C(C=C2)Cl)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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